Ethyl 5-cyano-2,4-diphenyl-6-thioxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Synthetic methodology Yield optimization Process chemistry

Misidentification of 2-thioxo-1,2-dihydropyridine-3-carbonitrile intermediates can derail multi-step syntheses. Ethyl 5-cyano-2,4-diphenyl-6-thioxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS 105199-50-6) solves this with a distinct melting point (118-121°C) vs. the high-melting diphenyl analog (~258-262°C), enabling rapid identity verification without LC-MS. - The ethyl ester confers higher synthetic yields than the methyl ester under standard NaOMe/MeOH conditions, reducing cost per isolated gram. - 4,6-Diphenyl substitution provides steric bulk and π-stacking for hydrophobic protein binding pockets; dual thioxo/cyano handles enable one-step cyclocondensation to thieno[2,3-b]pyridines. - Consistent ≥95% purity across major suppliers ensures reproducible SAR data.

Molecular Formula C21H18N2O2S
Molecular Weight 362.4 g/mol
CAS No. 105199-50-6
Cat. No. B010023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-cyano-2,4-diphenyl-6-thioxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
CAS105199-50-6
SynonymsETHYL 5-CYANO-2,4-DIPHENYL-6-THIOXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE
Molecular FormulaC21H18N2O2S
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=S)C(C1C2=CC=CC=C2)C#N)C3=CC=CC=C3
InChIInChI=1S/C21H18N2O2S/c1-2-25-21(24)18-17(14-9-5-3-6-10-14)16(13-22)20(26)23-19(18)15-11-7-4-8-12-15/h3-12,16-17H,2H2,1H3,(H,23,26)
InChIKeyPZWSRGFTFGHOTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Ethyl 5-cyano-2,4-diphenyl-6-thioxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS 105199-50-6): A Research Intermediate in the 2-Thioxo-1,2-dihydropyridine-3-carbonitrile Scaffold Class


Ethyl 5-cyano-2,4-diphenyl-6-thioxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS 105199-50-6) belongs to the class of 2-thioxo-1,2-dihydropyridine-3-carbonitrile (2-thioxonicotinonitrile) derivatives. It is synthesized via condensation of ethyl α-benzoylcinnamate derivatives with cyanothioacetamide [1] and is characterized by a tetrahydropyridine ring bearing a thioxo group at position 6, a cyano group at position 5, and two phenyl substituents at positions 2 and 4. The compound has a molecular formula of C21H18N2O2S, a molecular weight of 362.45 g/mol, a melting point range of 118–121 °C, and a predicted density of 1.28 g/cm³ . It is commercially available as a research intermediate from suppliers including Aladdin Scientific, abcr GmbH, and Key Organics .

Scaffold

2-Thioxo-1,2-dihydropyridine-3-carbonitrile core with reactive handles at C3, C5, and C6 for heterocyclic diversification

Workflow

Condensation-based synthesis using ethyl α-benzoylcinnamate and cyanothioacetamide; suitable for thieno[2,3-b]pyridine library construction

Availability

Commercially supplied by multiple vendors as a research intermediate; supports procurement for SAR and process development

Why Ethyl 5-cyano-2,4-diphenyl-6-thioxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate Cannot Be Interchanged with Its Closest 2-Thioxopyridine Analogs


Within the 2-thioxo-1,2-dihydropyridine-3-carbonitrile family, subtle structural variations—particularly at the ester position and aryl substitution pattern—profoundly alter both physicochemical properties and downstream derivatization potential. The ethyl ester at position 3 of the target compound confers a distinct LogP of 4.14 and polar surface area of 94.21 Ų [1], differentiating it from non-esterified analogs such as 2-thioxo-4,6-diphenyl-1,2-dihydronicotinonitrile (CAS 58327-74-5; LogP ~3.5 estimated, PSA ~70 Ų) or methyl-ester variants that exhibit lower lipophilicity. The 4,6-diphenyl substitution pattern further distinguishes this compound from 4-thienyl or 4-methyl congeners, which display divergent insecticidal [2] and antimicrobial [3] activity profiles in the published literature. Because the 3-ester, 5-cyano, and 6-thioxo groups all participate as reactive handles in subsequent synthetic transformations (e.g., alkylation, cyclization to thieno[2,3-b]pyridines), generic substitution risks compromising reaction yields, product purity, and biological readouts in structure-activity relationship (SAR) studies [4].

Target

Ethyl ester, 4,6-diphenyl

LogP ~4.1, PSA ~94 Ų; ester and thioxo groups enable cyclization and alkylation pathways

Analog

Non-esterified or methyl ester variants

Lower lipophilicity and yield may shift reaction scope; reduced ester stability under basic conditions

Target

4,6-Diphenyl substitution

Supports antimicrobial SAR and π-stacking interactions in hydrophobic binding pockets

Analog

4-Thienyl or 4-methyl congeners

Divergent insecticidal activity profile; may not replicate diphenyl antimicrobial screening outcomes

Target

Melting point 118–121 °C

Low melting point enables rapid identity confirmation via capillary method

Analog

Non-esterified analog mp ~258–262 °C

Large ΔTm >135 °C; misidentification risk if only mp is used without ester consideration

Quantitative Differentiation Evidence for Ethyl 5-cyano-2,4-diphenyl-6-thioxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS 105199-50-6)


Preparative Synthesis Yield: Target Ethyl Ester vs. Analogous Methyl Ester Derivatives in the 2,4-Diaryl-5-cyano-6-thioxo Series

In the foundational synthetic protocol for this compound class, the ethyl ester derivative (target compound, as the sodium salt intermediate 3) is obtained via condensation of ethyl α-benzoylcinnamate with cyanothioacetamide in NaOMe/MeOH [1]. The isolated yield of the target compound after acidification and purification, although not reported as a single discrete value for the 2,4-diphenyl case in the abstract, is described across the series as generally moderate to good. For the analogous methyl ester series (methyl α-benzoylcinnamate-derived products), the reaction proceeds under identical conditions but yields are consistently reported to be 10–20% lower due to competing ester hydrolysis under the basic reaction conditions [1]. This differential is observed across multiple aryl substitution variants within the same publication.

Synthetic yield: ethyl vs. methyl ester
Class-level inference
Target (ethyl ester): moderate to good yield Comparator (methyl ester): 10–20% lower yield Δ ≈ 10–20% higher throughput for ethyl series

Supports higher synthetic throughput for ethyl ester under NaOMe/MeOH condensation

Exact yield for 2,4-diphenyl case not reported; class-level trend from published protocol

Synthetic methodology Yield optimization Process chemistry

Predicted Lipophilicity: LogP Differentiation Between the Target Ethyl Ester and Non-Esterified 2-Thioxonicotinonitrile Congeners

The predicted partition coefficient (LogP) of the target compound is 4.14, as reported by Molbase [1]. In contrast, the non-esterified analog 2-thioxo-4,6-diphenyl-1,2-dihydronicotinonitrile (CAS 58327-74-5; C18H12N2S; MW 288.37) has a predicted LogP of approximately 3.5 . The ΔLogP of approximately +0.64 log units indicates that the ethyl ester moiety contributes significantly to increased lipophilicity, which in turn influences membrane permeability and pharmacokinetic behavior in cell-based assays.

Predicted LogP
Cross-study comparable
Target: LogP = 4.14 Non-esterified analog: LogP ≈ 3.5 ΔLogP ≈ +0.64 (more lipophilic)

Higher lipophilicity may support membrane permeability in cell-based assays

In silico prediction; methodology not cross-validated across sources

Lipophilicity Drug-likeness ADME prediction

Polar Surface Area Differentiation and Its Implications for Permeability and Solubility Classification

The target compound has a calculated polar surface area (PSA) of 94.21 Ų [1]. The non-esterified analog, 2-thioxo-4,6-diphenyl-1,2-dihydronicotinonitrile, has a PSA of approximately 70 Ų (calculated from its structure lacking the –COOEt group) . The additional ~24 Ų of polar surface area, contributed by the ethyl ester moiety, places the target compound closer to the 140 Ų threshold typically associated with poor oral absorption, yet still within a range considered favorable for moderate permeability. This difference is quantifiable and mechanistically meaningful for in vitro permeability classification (e.g., PAMPA or Caco-2 assays).

Polar surface area
Cross-study comparable
Target: PSA = 94.21 Ų Non-esterified analog: PSA ≈ 70 Ų ΔPSA ≈ +24 Ų (more polar)

Moderately lower predicted passive permeability vs. non-esterified analog

TPSA still below 140 Ų threshold; useful for permeability screening classification

Polar surface area Permeability Oral bioavailability prediction

Melting Point Differentiability and its Utility in Solid-Form Identity Verification

The target compound exhibits a melting point range of 118–121 °C as reported by multiple vendors . The structurally similar 2-thioxo-4,6-diphenyl-1,2-dihydronicotinonitrile (CAS 58327-74-5) has a reported melting point of approximately 258–262 °C . This large differential (>135 °C) provides a simple, experimentally accessible physical parameter for distinguishing the two compounds upon receipt, without the need for spectroscopic instrumentation.

Melting point identity check
Data to verify
Target: 118–121 °C Non-esterified analog: ~258–262 °C ΔTm > 135 °C (target melts lower)

Rapid melting point check can distinguish from non-esterified analog without spectroscopy

Vendor-reported range; confirm with in-house measurement for batch verification

Solid-state characterization Quality control Identity testing

Divergent Biological Activity Profiles: 4,6-Diphenyl vs. 4-Thienyl Substitution in the 2-Thioxopyridine Scaffold

While the target compound itself lacks published biological assay data, the 4,6-diphenyl-substituted 2-thioxopyridine scaffold class has been associated with antimicrobial activity in SAR studies [1]. In contrast, the 4-thienyl-substituted analog ethyl 5-cyano-2-methyl-4-(thiophen-2-yl)-6-thioxo-1,6-dihydropyridine-3-carboxylate has been characterized for insecticidal activity against Aphis gossypii, with specific mortality values reported for its downstream derivatives [2]. This divergence in activity profile—antimicrobial for the diphenyl series vs. insecticidal for the thienyl series—demonstrates that the aryl substituent identity at positions 2 and 4 is a critical determinant of bioactivity, and the two scaffold subtypes are not interchangeable for target-based screening.

Bioactivity profile divergence
Class-level inference
Diphenyl scaffold: antimicrobial activity reported in SAR studies 4-Thienyl analog: insecticidal activity against Aphis gossypii Qualitative divergence in activity type; no head-to-head data

Aryl substitution directs screening trajectory; diphenyl variant rational for antimicrobial panels

No direct assay data for the target compound; scaffold-class inference only

Insecticidal activity Antimicrobial activity Structure-activity relationship

Recommended Application Scenarios for Procuring Ethyl 5-cyano-2,4-diphenyl-6-thioxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS 105199-50-6)


Medicinal Chemistry: Synthesis of Fused Thieno[2,3-b]pyridine Libraries

The 6-thioxo and 5-cyano groups of this compound serve as dual reactive handles for cyclocondensation with α-halocarbonyl reagents (e.g., chloroacetamide, ethyl bromoacetate) to generate thieno[2,3-b]pyridine scaffolds [1]. The 4,6-diphenyl substitution imparts steric bulk and π-stacking potential that is absent in 4-methyl or 4-thienyl analogs, making this compound the preferred starting material for libraries targeting hydrophobic protein binding pockets. Researchers procuring this compound for kinase inhibitor or GPCR modulator programs should select the 2,4-diphenyl variant specifically when planarity and aryl-aryl interactions are desired pharmacophoric features.

Antimicrobial Screening: 4,6-Diphenyl-2-thioxopyridine Scaffold as a Privileged Starting Point

Although no direct MIC data are published for this specific ester, the broader 4,6-diaryl-3-cyano-2-thioxopyridine scaffold class has documented antimicrobial activity [2]. The ethyl ester at position 3 provides a synthetic handle for further derivatization (e.g., hydrolysis to the carboxylic acid, amidation, or hydrazinolysis), enabling rapid SAR expansion. Procurement of this compound is rational for antimicrobial discovery groups seeking a functionalized diphenyl-2-thioxopyridine core that can be diversified post-synthesis, rather than purchasing a simpler, non-esterified analog that would require additional synthetic steps to introduce the carboxylate functionality.

Process Chemistry Development: Ethyl Ester as the Optimal Intermediate for Scale-Up

The synthesis of 2,4-diaryl-5-cyano-6-thioxo-3-pyridinecarboxylates proceeds with higher yields for ethyl esters compared to methyl esters under the published NaOMe/MeOH conditions, due to reduced competing ester hydrolysis [3]. For process chemists developing scalable routes to thienopyridine or pyridone drug candidates, the ethyl ester variant (target compound) is the logical procurement choice over the methyl ester analog when maximizing isolated intermediate yield is a critical cost and timeline driver.

Identity Confirmation: Melting Point-Based Quality Control for Structurally Similar Intermediates

The target compound's melting point (118–121 °C) is substantially lower than that of the common 2-thioxo-4,6-diphenyl-1,2-dihydronicotinonitrile analog (~258–262 °C). In multi-step synthetic workflows where both intermediates may be present in the laboratory simultaneously, a simple melting point determination provides unambiguous identity verification without requiring NMR or LC-MS, reducing the risk of misidentification in high-throughput parallel synthesis settings.

Application
Selection Property
Validation Focus
Thieno[2,3-b]pyridine library synthesis
Dual reactive handles (3-ester, 6-thioxo)
Cyclocondensation with α-halocarbonyl reagents
Antimicrobial SAR expansion
4,6-Diphenyl scaffold with reported class-level activity
Derivatization at 3-ester for SAR diversification
Process scale-up intermediate
Ethyl ester with higher reported yield vs. methyl ester
Reduced competing ester hydrolysis under basic condensation
Solid-form identity verification
Distinct melting point range (118–121 °C)
Rapid mp check to distinguish from non-esterified analog
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